molecular formula C11H17NO2S B2627354 8-cyclopropanecarbonyl-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351607-45-8

8-cyclopropanecarbonyl-1-oxa-4-thia-8-azaspiro[4.5]decane

Cat. No.: B2627354
CAS No.: 1351607-45-8
M. Wt: 227.32
InChI Key: VSVUJMOJQGMQFA-UHFFFAOYSA-N
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Description

8-cyclopropanecarbonyl-1-oxa-4-thia-8-azaspiro[45]decane is a spiro compound characterized by its unique bicyclic structure, which includes a cyclopropane ring, an oxathiaza ring, and a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-cyclopropanecarbonyl-1-oxa-4-thia-8-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the desired spiro compound. The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure the formation of the correct product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

8-cyclopropanecarbonyl-1-oxa-4-thia-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbon atoms adjacent to the heteroatoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., Raney nickel).

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

8-cyclopropanecarbonyl-1-oxa-4-thia-8-azaspiro[4.5]decane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-cyclopropanecarbonyl-1-oxa-4-thia-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of enzymes such as FGFR4, which is involved in the treatment of hepatocellular carcinoma . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,8-diazaspiro[4.5]decane
  • 2,7-diazaspiro[4.5]decane
  • 2,7-diazaspiro[4.4]nonane
  • 2-oxa-7-azaspiro[4.4]nonane
  • 8-oxa-2-azaspiro[4.5]decane

Uniqueness

8-cyclopropanecarbonyl-1-oxa-4-thia-8-azaspiro[4.5]decane is unique due to its specific combination of functional groups and spiro linkage, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

cyclopropyl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c13-10(9-1-2-9)12-5-3-11(4-6-12)14-7-8-15-11/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVUJMOJQGMQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3(CC2)OCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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